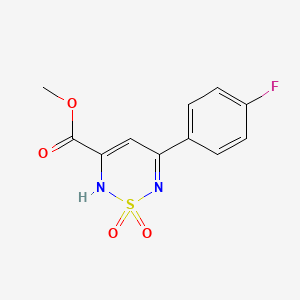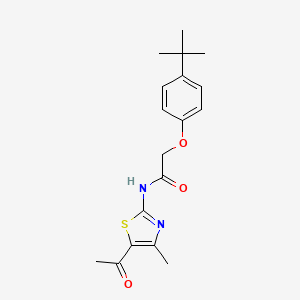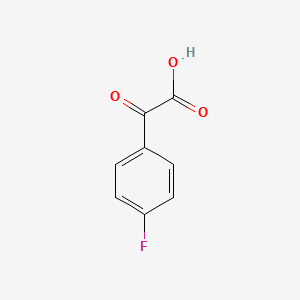
2-(4-Fluorophenyl)-2-oxoacetic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Application 1: Production of Fluorinated Anesthetics
- Summary of the Application : 4-Fluorophenylacetic acid is used as an intermediate in the production of fluorinated anesthetics . These are a type of anesthetics that contain a fluorine atom and are used for inducing a loss of sensation or awareness.
Application 2: Synthesis of Isoindoline-1, 3-dione Derivatives
- Summary of the Application : 2-(2-(4-(2-(4-Fluorophenyl)-2-oxoethyl) piperazin-1-yl) ethyl) isoindoline-1, 3-dione, a derivative of 2-(4-Fluorophenyl)-2-oxoacetic acid, has been synthesized as an inhibitor of acetylcholinesterase .
- Results or Outcomes : The synthesized compound was found to inhibit acetylcholinesterase, an enzyme that is targeted in the treatment of conditions like Alzheimer’s disease .
Application 3: Multistimuli-Responsive Materials
- Summary of the Application : A guest molecule, 1-[2-(4-fluorophenyl)-2-oxoethyl]-4,4’-bipyridinium dichloride, which is a derivative of 2-(4-Fluorophenyl)-2-oxoacetic acid, was synthesized. This molecule demonstrated multistimuli-responsive chromic behaviors and photomodulable fluorescence .
- Methods of Application : The molecule was synthesized and then included in β-cyclodextrin to form an inclusion complex. This complex demonstrated multiple chromic behaviors under the external stimuli of light, heat, and vapors of ammonia and some organic amines .
- Results or Outcomes : The chromic and fluorescent properties of the inclusion complex endow it with practical utility in inkless printing, ammonia sensing, and multiple anti-counterfeiting .
Application 4: Synthesis of Biologically Active Terphenyls
- Summary of the Application : 4-Fluorophenylboronic acid, a compound related to 2-(4-Fluorophenyl)-2-oxoacetic acid, is used to make novel biologically active terphenyls .
- Results or Outcomes : The outcome of using 4-Fluorophenylboronic acid is the production of biologically active terphenyls .
Application 5: Preparation of Phenylboronic Catechol Esters
- Summary of the Application : 2-Fluorophenylboronic acid, a compound related to 2-(4-Fluorophenyl)-2-oxoacetic acid, is used in the preparation of phenylboronic catechol esters . These esters are promising anion receptors for polymer electrolytes .
- Results or Outcomes : The outcome of using 2-Fluorophenylboronic acid is the production of phenylboronic catechol esters . These esters are promising anion receptors for polymer electrolytes .
Application 6: Antiviral Activity
- Summary of the Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . One of these derivatives, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A .
- Results or Outcomes : The synthesized compound showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGDGXWJSRZRAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-2-oxoacetic acid | |
CAS RN |
2251-76-5 | |
| Record name | 2-(4-fluorophenyl)-2-oxoacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2960728.png)

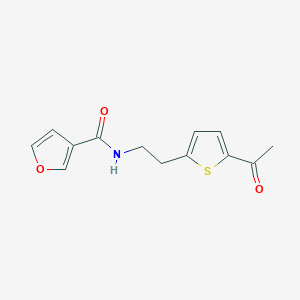
![1-(3-fluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2960732.png)
![N-[(1-Methyl-3-phenylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2960733.png)
![N-(4-fluorobenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2960735.png)
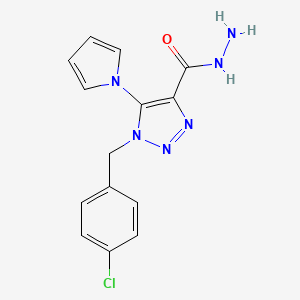
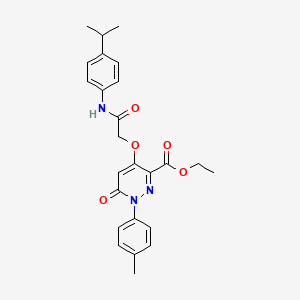
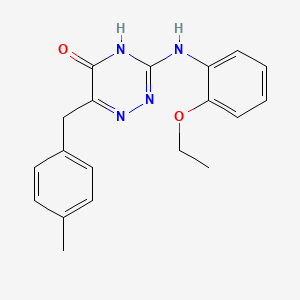
![1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine](/img/structure/B2960744.png)
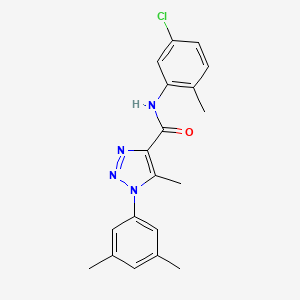
![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2960746.png)
